molecular formula C5H7BrN2S B13600067 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13600067
M. Wt: 207.09 g/mol
InChI Key: RBGBHJNCZXLFMW-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable range of biological activities. bohrium.comnih.gov Thiazole derivatives have been extensively studied and are integral components of numerous FDA-approved drugs, demonstrating their therapeutic relevance. fabad.org.trglobalresearchonline.net The versatility of the thiazole ring allows it to serve as a pharmacophore in agents with antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties. fabad.org.trresearchgate.net

The stability of the aromatic thiazole ring, coupled with its capacity for diverse substitutions at its carbon positions (C2, C4, and C5), allows for the fine-tuning of a molecule's physicochemical properties and biological functions. researchgate.net Researchers have successfully modified the thiazole ring at various locations to produce novel compounds with enhanced therapeutic potential, including improved potency, better bioavailability, and reduced toxicity. bohrium.comnih.gov This adaptability has made the thiazole scaffold a favored motif in drug discovery and development programs aimed at combating a wide array of human diseases. bohrium.comresearchgate.net

Table 1: Examples of Thiazole-Containing Therapeutic Agents

Drug Name Therapeutic Class
Ritonavir Antiretroviral (Anti-HIV)
Dasatinib Anticancer (Tyrosine Kinase Inhibitor)
Meloxicam Non-Steroidal Anti-inflammatory Drug (NSAID)
Sulfathiazole Antibiotic (Sulfonamide)
Ravuconazole Antifungal

Strategic Importance of Halogenated and Amine-Substituted Thiazoles as Synthetic Intermediates

The strategic value of 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine lies in its identity as a bifunctional synthetic intermediate. The presence of both a halogen (bromine) and a primary amine provides two distinct points for chemical modification, making it a powerful tool for constructing more complex molecules.

Halogenated Thiazoles: The bromine atom at the C5 position of the thiazole ring is a key functional group for synthetic elaboration. lookchem.com Halogens, particularly bromine and iodine, are excellent "handles" for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents (e.g., aryl, alkyl, or other heterocyclic groups) at this position. researchgate.net The ability to selectively functionalize the C5 position is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity. nih.gov Brominated thiazoles are frequently used as key intermediates in the synthesis of conjugated materials and complex pharmaceutical agents. nih.govresearchgate.net

Amine-Substituted Thiazoles: The 2-aminoalkyl group is another critical feature, contributing to both the synthetic versatility and potential biological activity of the molecule. Primary amines are nucleophilic and can readily participate in a wide range of chemical transformations, including acylation to form amides, reductive amination to form secondary or tertiary amines, and reactions to form ureas and thioureas. mdpi.com In medicinal chemistry, the 2-aminothiazole (B372263) moiety is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com Furthermore, the amine in this compound is attached to a chiral center, meaning the compound exists as two enantiomers. This is highly significant, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. mdpi.com The ability to synthesize and utilize specific enantiomers is a central focus in modern drug development. mdpi.comnih.gov

Historical Context of Related 1,3-Thiazole Derivatives in Academic Literature

The chemistry of thiazoles has a rich history dating back to the late 19th century. The most foundational method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. synarchive.comscribd.com This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.com A common variation of this synthesis uses thiourea (B124793) in place of a simple thioamide to produce 2-aminothiazole derivatives. chemhelpasap.comorganic-chemistry.org

The Hantzsch synthesis has remained a cornerstone of heterocyclic chemistry for over a century due to its reliability and the ready availability of starting materials. chemhelpasap.com Over the decades, numerous modifications and improvements have been developed to enhance yields, broaden the scope of compatible substrates, and create more complex thiazole derivatives. scribd.com The synthesis of precursors to this compound, such as 1-(thiazol-2-yl)ethan-1-one derivatives, would typically rely on this classical reaction or its modern variants. Subsequent steps, such as bromination of the thiazole ring at the electron-rich C5 position and the conversion of the ketone to a primary amine (e.g., via reductive amination), would follow established synthetic organic chemistry principles. osti.govjocpr.com

Scope and Rationale for Focused Research on this compound

While extensive literature exists on the thiazole scaffold, focused research on this compound specifically is justified by its significant potential as a versatile building block for combinatorial chemistry and drug discovery. The rationale for its investigation is not as a final bioactive agent, but as a strategic intermediate for generating libraries of novel, complex molecules for biological screening.

The compound offers a distinct three-point diversity model for creating new chemical entities:

Modification at the C5-Bromo Position: The bromine atom serves as a versatile anchor for introducing a wide array of chemical groups via cross-coupling reactions, allowing for systematic exploration of the chemical space around this part of the molecule. lookchem.com

Derivatization of the Primary Amine: The amino group can be acylated, alkylated, or otherwise modified to introduce different functionalities, which can influence solubility, hydrogen bonding capacity, and interaction with biological targets. mdpi.com

Stereochemical Control: The chiral center at the ethylamine (B1201723) side chain allows for the synthesis of enantiomerically pure derivatives. Investigating the biological activity of individual enantiomers is critical, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to adverse effects. mdpi.comnih.gov

By leveraging these three points of diversity, chemists can rapidly synthesize a large number of structurally related but distinct compounds. This approach is highly valuable in early-stage drug discovery for identifying "hit" compounds and for optimizing "lead" compounds by systematically probing the structure-activity relationships. Therefore, the development of efficient and scalable synthetic routes to chiral this compound and the exploration of its reactivity are highly relevant areas of research.

Table 2: Properties of the Precursor and a Related Compound

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one 774230-98-7 C₅H₄BrNOS 206.06

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3

InChI Key

RBGBHJNCZXLFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Precursors

Strategies for the Construction of the 5-Bromo-1,3-thiazole Core

The formation of the 5-bromo-1,3-thiazole core can be broadly categorized into two main strategies: building the thiazole (B1198619) ring with the bromine atom already incorporated or introducing the bromine atom onto a pre-formed thiazole ring. Both approaches have been refined to offer high yields and regioselectivity.

Modified Hantzsch Thiazole Synthesis Pathways

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a popular and reliable method for constructing 1,3-thiazoles. researchgate.netmdpi.com Modifications of this classic reaction provide effective routes to 5-bromo-1,3-thiazoles.

The traditional Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netmdpi.com To obtain a 5-bromo-1,3-thiazole, this reaction can be adapted by using appropriately substituted starting materials. For instance, the reaction of a 2,2-dihalo-ketone with a thiourea can lead to the formation of a 5-halothiazole.

A common precursor for the target molecule is 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one. synquestlabs.com Its synthesis often starts with the bromination of 2-acetylthiazole. The subsequent steps would then involve the conversion of the ketone to an amine.

Reactant 1Reactant 2ConditionsProductYieldReference
α,α-DihaloketoneThiourea/ThioamideVaries5-Halo-1,3-thiazoleGood to Excellent researchgate.netmdpi.com
2-Bromo-1-phenylethanoneThiosemicarbazide (B42300) & Carbonyl speciesMulticomponent reactionSubstituted 4-phenyl-1,3-thiazoleNot specified asianpubs.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & Substituted benzaldehydesSiW.SiO2 catalyst, heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives79-90% nih.gov

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot multicomponent reactions for the synthesis of complex molecules. These approaches are particularly advantageous for constructing highly functionalized 5-bromo-2-aminothiazoles. researchgate.net Such methods often utilize simple starting materials and mild conditions, avoiding the need for metal catalysts or hazardous reagents like elemental halogens. researchgate.net

One notable one-pot procedure involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. researchgate.net This four-step process in a single pot can efficiently generate thiazol-2(3H)-imine derivatives. Another efficient one-pot synthesis of novel thiazole derivatives involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and substituted pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.ir

Starting MaterialsCatalyst/ConditionsProductKey FeaturesReference
α-Active methylene ketones, Potassium thiocyanate, Primary aminesOne-pot, four-stepThiazol-2(3H)-imine derivativesAvoids extraction and chromatography researchgate.net
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Substituted pyrazole-4-carbaldehydeOrthophosphoric acid, Mild conditionsNovel thiazole derivativesEnvironmentally benign, high atom economy ijcce.ac.ir
2-Bromo-1-phenylethanone, Thiosemicarbazide, Carbonyl speciesMulticomponent reactionSubstituted 4-phenyl-1,3-thiazole derivativesOne-pot synthesis asianpubs.org

Regioselective Bromination of 1,3-Thiazole Derivatives

An alternative and widely used strategy for synthesizing 5-bromo-1,3-thiazoles is the direct bromination of a pre-synthesized thiazole ring. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution reaction.

The choice of brominating agent and reaction conditions is critical for achieving selective bromination at the 5-position of the thiazole ring. While molecular bromine (Br₂) can be used, it is often harsh and can lead to over-bromination or side reactions. lookchem.com N-Bromosuccinimide (NBS) is a milder and more selective brominating agent commonly employed for this purpose. researchgate.netnih.gov

The reactivity of the thiazole ring towards electrophilic substitution is influenced by the substituents present. Electron-donating groups at the C2 position facilitate electrophilic attack, preferentially at the C5 position. pharmaguideline.com For instance, 2-methylthiazole (B1294427) is brominated at the 5-position. osti.gov

Recent advancements have focused on developing greener halogenation methods. One such method utilizes hydrogen peroxide and ammonium (B1175870) bromide in acetic acid, offering comparable yields and regioselectivity to reactions with NBS. cdnsciencepub.com Biocatalytic approaches using vanadium-dependent haloperoxidases (VHPOs) have also emerged as a mild and selective method for the bromination of 2-aminothiazoles at the 5-position. nih.gov

Thiazole SubstrateBrominating AgentConditionsProductKey ObservationsReference
ThiazoleBromine/Aluminum chlorideNeutral solvent2-BromothiazoleContradicts traditional mechanism osti.gov
2-MethylthiazoleBromineNot specified5-Bromo-2-methylthiazoleDeactivated by Lewis acids osti.gov
2-AminothiazolesNot specifiedNot specified2-Amino-5-halothiazolesAddition-elimination mechanism jocpr.com
Aromatic heterocyclesAmmonium bromide/Hydrogen peroxideAcetic acidBrominated heterocyclesGreen and comparable to NBS cdnsciencepub.com
2-AminothiazolesVanadium-dependent haloperoxidases (VHPOs)Aqueous, mild conditions5-Bromo-2-aminothiazolesBiocatalytic and selective nih.gov

The electrophilic aromatic substitution on the thiazole ring generally proceeds through a mechanism involving the formation of a positively charged intermediate known as an arenium ion or σ-complex. libretexts.org The position of electrophilic attack is dictated by the electron density of the carbon atoms in the ring. In the thiazole ring, the C5 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. pharmaguideline.com

The presence of an electron-donating group at the C2-position further enhances the nucleophilicity of the C5-position, directing the incoming electrophile to this site. pharmaguideline.com The reaction proceeds via an addition-elimination mechanism where the electrophile (e.g., Br⁺) adds to the C5 position, forming a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the 5-bromo derivative. jocpr.comlibretexts.org

In some cases, particularly with 2-aminothiazoles, the halogenation is proposed to occur via an addition-elimination mechanism. jocpr.com The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity of the bromination.

Nucleophilic Substitution and Cyclization Routes to the Thiazole Ring System

The formation of the thiazole ring is a fundamental step in the synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. Cyclization reactions are the most common methods for constructing this heterocyclic core. The renowned Hantzsch thiazole synthesis is a primary example, involving the condensation of an α-haloketone with a thioamide. chemhelpasap.commdpi.com This high-yielding reaction proceeds through an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

Alternative cyclization strategies provide access to varied thiazole derivatives. pharmaguideline.com The Cook-Heilborn synthesis, for instance, utilizes α-aminonitriles, which react with reagents like carbon disulfide to form 5-aminothiazoles. pharmaguideline.com Another approach is the Tcherniac synthesis, which relies on the hydrolysis of α-thiocyanic ketones. pharmaguideline.com

Once the thiazole ring is formed, nucleophilic substitution can be a powerful tool for introducing or altering substituents. The C2 position of the thiazole ring is electron-deficient, making it susceptible to attack by nucleophiles. pharmaguideline.com This allows for the displacement of a halogen atom at this position, a key step in many synthetic routes. pharmaguideline.com Similarly, electrophilic substitution, particularly halogenation, preferentially occurs at the electron-rich C5 position, providing a direct route to 5-halothiazole precursors. pharmaguideline.com

Cyclization Method Key Reactants Product Type Reference
Hantzsch Synthesisα-Haloketone, ThioamideSubstituted Thiazoles chemhelpasap.commdpi.com
Cook-Heilborn Synthesisα-Aminonitrile, Dithioacids/CS₂5-Aminothiazoles pharmaguideline.com
Tcherniac's Synthesisα-Thiocyanic Ketone2-Substituted Thiazoles pharmaguideline.com

Introduction of the Ethan-1-amine Side Chain

A critical phase in the synthesis is the installation of the 1-aminoethyl group at the C2 position of the 5-bromothiazole (B1268178) ring.

Directly forming the CH(NH₂)CH₃ side chain via amination at the C2 position is complex. More commonly, amination strategies focus on installing a simple amino (-NH₂) group, which can then be elaborated. One route involves the nucleophilic aromatic substitution on a 2,5-dihalothiazole. A strong nitrogen nucleophile can displace the halogen at the more reactive C2 position. However, this approach yields a 2-aminothiazole (B372263), not the target side chain directly.

Alternatively, 2-aminothiazoles can be synthesized through the Hantzsch reaction by condensing an α-haloketone with thiourea. chemhelpasap.comasianpubs.org The resulting 2-amino-5-bromothiazole serves as a versatile intermediate that requires further modification to build the desired ethan-1-amine side chain.

A highly effective and widely used method for introducing the ethan-1-amine side chain is the reductive amination of a ketone precursor. wikipedia.orgmasterorganicchemistry.com This pathway begins with the synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one. synquestlabs.com This key intermediate is then reacted with an amine source, such as ammonia (B1221849), to form an intermediate imine. The imine is subsequently reduced in situ to the desired primary amine. masterorganicchemistry.com

This two-step, one-pot process is favored for its control and efficiency, avoiding the over-alkylation often seen in direct alkylation methods. masterorganicchemistry.com The choice of reducing agent is crucial; mild reagents are preferred as they selectively reduce the imine C=N bond without affecting the ketone C=O bond of the starting material. masterorganicchemistry.com

Reducing Agent Characteristics Reference
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines over ketones; stable in weakly acidic media. masterorganicchemistry.comorganic-chemistry.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, and general reagent for aldehydes and ketones; avoids cyanide. masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)Can be used for direct reductive amination, often in one-pot procedures. wikipedia.org

Beyond reductive amination, other strategies for direct carbon-nitrogen bond formation can be envisioned. One such pathway involves nucleophilic substitution on an activated side-chain precursor. For example, the ketone 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one could be reduced to the corresponding alcohol, which is then converted to a good leaving group (e.g., a tosylate or a halide like 1-(5-bromo-1,3-thiazol-2-yl)-1-chloroethane).

This activated precursor can then undergo a substitution reaction with a nitrogen nucleophile. Common methods include the Gabriel synthesis (using potassium phthalimide) or reaction with sodium azide (B81097) followed by reduction. These SN2-type reactions provide a controlled way to form the C-N bond, and if a chiral precursor is used, they can offer stereochemical control. libretexts.orgyoutube.com

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies are valuable in synthesizing this compound and its analogs for chemical libraries and structure-activity relationship (SAR) studies.

In a convergent synthesis, the 5-bromothiazole core and the ethan-1-amine side chain (or its precursor) could be prepared separately and then coupled. researchgate.netnih.gov For example, a 2-lithio-5-bromothiazole intermediate could be reacted with an electrophilic side-chain precursor. This approach is highly modular, allowing for variations in both fragments to rapidly generate analogs.

A divergent approach starts with a common core intermediate, such as this compound or its ketone precursor, and systematically modifies it to create a library of related compounds. nih.govnih.gov The bromine atom at the C5 position is particularly useful as a synthetic handle for diversification. nih.gov It can be readily transformed using modern cross-coupling reactions like Suzuki or Sonogashira couplings to introduce a wide variety of aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov Furthermore, the primary amine of the side chain can be acylated to form amides or alkylated to produce secondary and tertiary amines, adding another layer of structural diversity. mdpi.com This strategy is highly efficient for exploring the chemical space around the parent molecule. nih.govnih.gov

Modification Site Reaction Type Potential New Substituents Reference
C5-Position (Br)Suzuki CouplingAryl, Heteroaryl groups mdpi.com
C5-Position (Br)Sonogashira CouplingAlkynyl groups nih.gov
Ethan-1-amine (NH₂)AcylationAmides, Carbamates mdpi.com
Ethan-1-amine (NH₂)Reductive AminationSecondary and Tertiary Amines masterorganicchemistry.com

Sequential Functionalization of the Core Structure

The synthesis of this compound is typically achieved through a multi-step, sequential functionalization of a pre-existing thiazole core. This strategic approach allows for the precise installation of the required substituents—a bromine atom at the C5 position and a 1-aminoethyl group at the C2 position—onto the heterocyclic ring. The pathway generally commences with a suitable 2-substituted thiazole, which then undergoes a series of chemical transformations.

A common and logical synthetic route begins with 2-acetylthiazole. This starting material provides the foundational two-carbon side chain at the desired position. The first key transformation is the regioselective bromination of the thiazole ring. The C5 position of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of a bromine atom. This is often accomplished using a brominating agent such as N-bromosuccinimide (NBS) or, in more traditional methods, elemental bromine in a suitable solvent like acetic acid. researchgate.net This step yields the key intermediate, 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one. synquestlabs.com

With the brominated ketone intermediate in hand, the subsequent step focuses on the conversion of the carbonyl group into the target primary amine. A widely employed and effective method for this transformation is reductive amination. This process involves reacting the ketone with an ammonia source, such as ammonia or ammonium acetate (B1210297), to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Various reducing agents can be utilized, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. This final step completes the synthesis, affording this compound. The sequential nature of this synthesis ensures high regiochemical control and is a versatile method for producing structurally related compounds. semanticscholar.orgmjcce.org.mk

Table 1: Sequential Synthesis Pathway for this compound

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Electrophilic Bromination2-AcetylthiazoleN-Bromosuccinimide (NBS) or Br2/Acetic Acid1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one
2Reductive Amination1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-oneAmmonia source (e.g., NH3, NH4OAc), Reducing agent (e.g., NaBH4, H2/Catalyst)This compound

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com This involves the development of methodologies that are more energy-efficient, utilize less hazardous materials, and generate minimal waste. nih.gov

One key area for green improvement is the bromination step. Conventional methods often employ elemental bromine, a highly toxic and corrosive substance. A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and easier-to-handle reagent. acs.org Furthermore, the choice of solvent is critical. Replacing hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF) with more benign alternatives such as ethanol (B145695), water, or deep eutectic solvents can significantly improve the sustainability of the process. mdpi.com

Catalysis also plays a central role in the green synthesis of thiazole derivatives. researchgate.net The development of reusable, eco-friendly biocatalysts can offer mild reaction conditions and high efficiency. nih.gov In the context of the synthesis of the target amine, employing catalytic hydrogenation with a recyclable catalyst (like palladium on carbon) for the reduction step is preferable to using stoichiometric hydride reagents, which generate significant inorganic waste. By optimizing catalysts, solvents, and energy inputs, the synthesis of this compound can be made substantially more sustainable. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Synthetic StepConventional MethodGreen AlternativeGreen Chemistry Principle Addressed
BrominationElemental Bromine (Br2) in Acetic AcidN-Bromosuccinimide (NBS) in EthanolUse of less hazardous chemical syntheses
SolventDimethylformamide (DMF), Chlorinated SolventsEthanol, Water, Deep Eutectic Solvents mdpi.comUse of safer solvents and auxiliaries
Energy SourceConventional heating (oil bath) for several hoursMicrowave or Ultrasonic Irradiation (minutes) nih.govDesign for energy efficiency
ReductionStoichiometric reagents (e.g., NaBH4)Catalytic Hydrogenation (H2 with reusable catalyst)Catalysis, Atom Economy

Advanced Spectroscopic and Crystallographic Elucidation of 1 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environment of each nucleus and the connectivity between atoms can be mapped out in detail.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis for Structural Conformation

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. Based on established chemical shift principles and data from analogous thiazole (B1198619) derivatives, a detailed assignment for 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine can be predicted. msu.edunetlify.apporegonstate.edulibretexts.orgcompoundchem.comorgchemboulder.com

The ¹H NMR spectrum is expected to show distinct signals for the thiazole ring proton and the protons of the ethylamine (B1201723) side chain. The single proton on the thiazole ring (H-4) is anticipated to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring and the bromine atom. The methine proton (-CH) of the ethylamine group would likely appear as a quartet, owing to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl protons (-CH₃) would present as a doublet from coupling with the methine proton. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. msu.edu

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The thiazole ring is expected to show three distinct carbon signals. C-2, being bonded to two heteroatoms (N and S) and the ethylamine substituent, would be significantly downfield. C-5, bonded to the bromine atom, would also be influenced by halogen-induced shifts. C-4, the only carbon on the ring bonded to a hydrogen, would appear in the aromatic region. For the ethylamine side chain, two signals are expected: one for the methine carbon (-CH) and one for the terminal methyl carbon (-CH₃). oregonstate.edulibretexts.orgcompoundchem.com

Predicted NMR Data for this compound ¹H NMR (Proton)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4 (thiazole)7.5 - 7.8Singlet (s)N/A
-CH (methine)4.5 - 4.8Quartet (q)~6.8
-NH₂ (amine)1.5 - 3.5Broad Singlet (br s)N/A
-CH₃ (methyl)1.5 - 1.7Doublet (d)~6.8

¹³C NMR (Carbon)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (thiazole)170 - 175
C-4 (thiazole)140 - 145
C-5 (thiazole)115 - 120
-CH (methine)50 - 55
-CH₃ (methyl)20 - 25

These predicted values provide a framework for the structural confirmation of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity and spatial arrangement of atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a distinct cross-peak would be observed between the methine proton (-CH) and the methyl protons (-CH₃) of the ethylamine side chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique would unequivocally link the proton signals to their corresponding carbon signals as listed in the tables above. For instance, it would show a correlation between the singlet at ~7.6 ppm and the carbon at ~142 ppm, confirming their assignment as H-4 and C-4 of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments. A key correlation expected for this molecule would be between the methine proton (-CH) of the ethylamine group and the C-2 carbon of the thiazole ring. This would provide definitive proof of the attachment point of the side chain to the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal the spatial proximity between the methine proton and the thiazole ring proton (H-4), helping to define the preferred rotational conformation of the ethylamine side chain relative to the ring.

Advanced Solid-State NMR Applications for Polymorph Characterization

Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to study the structure of materials in their solid form, making it ideal for characterizing polymorphs—different crystalline forms of the same compound. While no specific solid-state NMR studies on this compound have been reported in the literature, this technique could provide significant insights. If the compound crystallizes into different polymorphs, ssNMR could distinguish them by detecting subtle differences in the chemical shifts and relaxation times of the carbon and nitrogen nuclei, which are sensitive to changes in the local crystalline environment and intermolecular interactions like hydrogen bonding.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₅H₇BrN₂S), the exact mass of its protonated form, [M+H]⁺, can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³²S, ⁷⁹Br, and ⁸¹Br). The presence of bromine would result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes), which is a clear diagnostic marker for the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Features of the 5-Bromo-1,3-thiazol-2-yl Ethan-1-amine Moiety

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), molecules fragment in predictable ways. uab.edu Analyzing these fragmentation patterns provides a roadmap of the molecule's structure. libretexts.orgwhitman.eduresearchgate.net

For this compound, several key fragmentation pathways would be expected:

Alpha-Cleavage: This is a common fragmentation pathway for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom would be highly favorable. This could lead to the loss of a methyl radical (•CH₃, loss of 15 Da) to form a stabilized iminium ion containing the thiazole ring.

Formation of the Thiazole Cation: Another likely fragmentation is the cleavage of the bond between the ethylamine side chain and the thiazole ring. This would result in the formation of a stable 5-bromo-1,3-thiazol-2-yl cation, providing clear evidence of the two main structural components.

Loss of Ammonia (B1221849): Fragmentation involving the amine group could lead to the loss of ammonia (NH₃, loss of 17 Da) or an aminyl radical (•NH₂, loss of 16 Da) from the molecular ion.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment under energetic conditions. researchgate.netsapub.org Common losses from thiazole rings include the elimination of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS), leading to smaller fragment ions that can help confirm the heterocyclic core.

The combination of these fragmentation pathways would provide a comprehensive structural fingerprint, confirming the identity and connectivity of the 5-bromo-1,3-thiazol-2-yl moiety and the ethan-1-amine substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, serving as a molecular fingerprint. For this compound, these techniques are crucial for confirming its chemical identity and understanding its bonding environment.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the primary amine (-NH₂), the ethyl group (-CH-CH₃), the carbon-bromine bond (C-Br), and the thiazole ring itself.

Key Vibrational Modes for this compound:

Amine Group (-NH₂): The primary amine group typically shows two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. researchgate.net An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

Thiazole Ring: The thiazole ring has a complex vibrational signature. Aromatic C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. nih.gov The ring breathing modes and other deformations occur at lower frequencies. The presence of substituents (bromo and ethylamine groups) will influence the exact position and intensity of these bands.

Aliphatic Groups: The C-H stretching vibrations of the ethyl group appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Carbon-Halogen Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

While specific experimental spectra for this compound are not detailed in the available literature, analysis of related thiazole structures allows for the prediction of characteristic spectral features. researchgate.netresearchgate.net For instance, studies on various amine complexes and aminothiazole derivatives provide a basis for assigning these vibrational modes. researchgate.netnih.govnii.ac.jp

Below is an interactive table summarizing the expected vibrational frequencies and their assignments for the title compound, based on data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Amine (-NH₂)N-H Asymmetric Stretch~3400IR, Raman
Amine (-NH₂)N-H Symmetric Stretch~3300IR, Raman
Amine (-NH₂)N-H Bending (Scissoring)1590 - 1650IR
Alkyl (C-H)C-H Stretch2850 - 3000IR, Raman
Thiazole RingC=N / C=C Stretch1400 - 1600IR, Raman
Carbon-Bromine (C-Br)C-Br Stretch500 - 600IR, Raman

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For chiral molecules like this compound, which contains a stereocenter at the carbon atom bearing the amine group, single-crystal X-ray diffraction is indispensable for determining the absolute stereochemistry (the R or S configuration).

Single Crystal X-ray Diffraction Analysis of this compound and its Salts

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a monochromatic X-ray beam. mdpi.commdpi.com The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Although a specific crystal structure for this compound is not publicly documented, analysis of related brominated benzothiazole (B30560) and aminothiazole structures provides insight into the expected structural parameters. nih.goviucr.orgresearchgate.net These studies reveal key details about the planarity of the thiazole ring and the conformation of substituents.

Furthermore, the basic amine group allows for the formation of various salts (e.g., hydrochloride, carboxylate). The crystallization of these salts can yield crystals suitable for X-ray analysis. uq.edu.au Salt formation would involve protonation of the primary amine and potentially the thiazole ring nitrogen, leading to significant changes in intermolecular interactions and crystal packing. nih.govresearchgate.net

The table below presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study, based on published data for similar heterocyclic compounds. iucr.orgresearchgate.netresearchgate.net

ParameterDescriptionExample Value Range from Related Structures
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell.P2₁/c, P2₁2₁2₁, P-1
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.a: 4-14 Å, b: 6-16 Å, c: 5-18 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.β: 90-105° (for Monoclinic)
ZNumber of molecules per unit cell.2, 4

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is critical as they influence properties such as solubility, stability, and melting point. For this compound, several key interactions are expected to dictate its supramolecular architecture.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring and the amine group itself can act as acceptors. This facilitates the formation of robust hydrogen-bonding networks, such as N-H···N and N-H···S interactions. iucr.org In the solid state, these interactions often lead to the formation of recognizable patterns or motifs, like dimers, chains, or sheets. nih.govresearchgate.netnih.gov

Halogen Bonding: The bromine atom on the thiazole ring can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like nitrogen or sulfur atoms on adjacent molecules (C-Br···N or C-Br···S). researchgate.net This type of interaction is increasingly recognized as a significant force in crystal engineering. Studies on other brominated thiazoles have demonstrated the structure-directing role of halogen bonding. researchgate.net

Tools such as Hirshfeld surface analysis are often employed to visualize and quantify these diverse intermolecular contacts within a crystal structure, providing a detailed fingerprint of the crystal packing environment. nih.govbohrium.commdpi.com

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties. The study of polymorphism is vital, particularly in the pharmaceutical industry. The existence of multiple polymorphic forms has been observed in various thiazole derivatives. nih.govworktribe.comresearchgate.net The formation of a specific polymorph can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. researchgate.net

Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with another neutral molecule, known as a co-former, in a stoichiometric ratio. bohrium.com For this compound, its amine functionality makes it an excellent candidate for forming co-crystals with pharmaceutically acceptable co-formers, such as carboxylic acids. nih.govresearchgate.net This strategy is often used to improve properties like solubility and dissolution rate. The interactions in these co-crystals are typically strong hydrogen bonds between the amine and the co-former, for example, an acid-base interaction leading to a robust supramolecular synthon. nih.gov

Computational and Theoretical Chemical Investigations of 1 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules. researchgate.netresearchgate.netmdpi.com DFT calculations can provide valuable information about the distribution of electrons within a molecule, which in turn governs its chemical behavior.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons. researchgate.net

For 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, DFT calculations would likely show the HOMO localized on the thiazole (B1198619) ring and the amino group, reflecting their electron-rich nature. The LUMO, on the other hand, would be expected to be distributed over the thiazole ring, particularly towards the bromine atom, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net These maps are color-coded to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, corresponding to their lone pairs of electrons. nih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group and the ethyl side chain.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV)
EHOMO -6.5
ELUMO -1.2

The FMO analysis and MEP maps can be used to predict the most likely sites for electrophilic and nucleophilic attack. The regions of high electron density (negative potential on the MEP map and localization of the HOMO) are susceptible to attack by electrophiles. For this compound, the nitrogen atoms of the thiazole ring and the amine group are predicted to be the primary nucleophilic sites. researchgate.net

Conversely, regions of low electron density (positive potential on the MEP map and localization of the LUMO) are prone to attack by nucleophiles. The carbon atoms of the thiazole ring, particularly the one bonded to the bromine atom, are expected to be the main electrophilic sites.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. iu.edu.sa The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the thiazole ring would have characteristic shifts determined by the aromaticity and the presence of the heteroatoms and the bromine substituent.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C=N and C=C stretching of the thiazole ring, and the C-Br stretching frequency.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Value
¹H NMR Chemical Shift (ppm) - NH₂ 2.5-3.5
¹H NMR Chemical Shift (ppm) - CH (thiazole) 7.0-7.5
¹³C NMR Chemical Shift (ppm) - C-Br (thiazole) 110-120
IR Vibrational Frequency (cm⁻¹) - N-H stretch 3300-3500

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net MD simulations provide insights into the conformational dynamics and interactions of a molecule with its surroundings.

The ethan-1-amine side chain of this compound is flexible and can adopt various conformations due to rotation around the single bonds. researchgate.net MD simulations can be used to explore the conformational landscape of this side chain and identify the most stable conformers. The relative energies of different conformers can be calculated to determine their populations at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. For the this compound scaffold, these techniques are used to build Structure-Activity Relationship (SAR) models that correlate specific structural features with biological outcomes, thereby guiding the synthesis of more potent and selective analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This ligand-based design approach is particularly useful when the 3D structure of the target protein is unknown.

For the 2-aminothiazole (B372263) class of compounds, pharmacophore models have been successfully developed to guide drug design. A study on 2-aminoisothiazole derivatives identified as modulators of transcriptional repression in Huntington's disease led to a predictive 3D-QSAR pharmacophore model. nih.gov Such a model typically defines key features like hydrogen bond donors (e.g., the primary amine of this compound), hydrogen bond acceptors (e.g., the nitrogen atom of the thiazole ring), hydrophobic regions, and aromatic centers. By understanding these crucial features, chemists can design new molecules that retain the necessary pharmacophoric points for biological activity while modifying other parts of the structure to improve properties like solubility or metabolic stability. The substituted thiazole ring can act as a critical pharmacophore, a spacer group, or a bioisostere in the design of new medicinal compounds. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with similar biological activity to a known active compound, often to improve properties or move into new intellectual property space. nih.gov

Bioisosteric Replacement: This involves substituting one atom or group with another that has similar physical or chemical properties. The goal is to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. cambridgemedchemconsulting.com The 2-aminothiazole moiety itself is often used as a bioisosteric replacement for other groups. For instance, it has been successfully employed as a heterocyclic bioisostere of a phenol (B47542) moiety in the development of dopamine (B1211576) agonists and opioids, leading to improved pharmacological properties. acs.orgnih.gov Conversely, the 2-aminothiazole core can be replaced by other groups; studies have shown that replacing it with a 2-aminooxazole can improve antimicrobial activity and physicochemical properties while reducing promiscuous behavior sometimes associated with the 2-aminothiazole scaffold. mdpi.com The 1,3-thiazole ring is also considered a classical isostere of pyridine (B92270). nih.gov

Scaffold Hopping: This is a more drastic approach where the central core of a molecule is replaced with a functionally equivalent but structurally different scaffold. nih.govrsc.org This can lead to compounds with significantly different physical properties, potentially overcoming issues like poor metabolic stability. rsc.orgbohrium.com For the this compound core, a scaffold hopping strategy could involve replacing the 5-bromothiazole (B1268178) ring with other heterocyclic systems like pyridine, furan, or thiophene (B33073) while retaining the critical ethan-1-amine side chain that interacts with the target. acs.org

StrategyDescriptionExample Application for the Thiazole Core
Bioisosteric Replacement Exchange of an atom or group with a broadly similar alternative to modify activity, toxicity, or pharmacokinetics. cambridgemedchemconsulting.comReplacing the 2-aminothiazole core with a 2-aminooxazole to improve antimicrobial activity and reduce non-specific reactivity. mdpi.com
Scaffold Hopping Replacement of the central core structure with a different scaffold to discover novel compounds with similar biological activity. nih.govReplacing a phenyl ring in a known drug with a pyridyl or pyrimidyl ring to impart greater metabolic stability.

Ligand-Protein Interaction Profiling via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. whiterose.ac.uk It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential new drugs. whiterose.ac.uknih.gov

Docking studies performed on various 2-aminothiazole derivatives have provided significant insights into their binding modes with a range of protein targets. These studies reveal key amino acid interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for binding affinity.

For example, docking studies on 2-aminothiazole derivatives as inhibitors of Mycobacterium tuberculosis lipase (B570770) B showed binding energies ranging from -5.4 to -8.5 kcal/mol, with the most potent compounds forming hydrogen bonds with residues like ARG480 and GLY405. jocpr.com In another study, newly designed 2-amino thiazole derivatives showed excellent binding interactions with the active site of aurora kinase, with docking scores as high as -9.67 kcal/mol. nih.gov Similarly, docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin has helped explain their anticancer activity. nih.govresearchgate.net These studies consistently highlight the importance of the thiazole core and its substituents in forming specific, high-affinity interactions within the protein's binding pocket.

The table below summarizes findings from various molecular docking studies on thiazole derivatives, illustrating the types of interactions observed.

Thiazole Derivative ClassProtein Target (PDB ID)Key Interacting ResiduesPredicted Binding Energy/Score
2-AminothiazolesLipase B (5X7K)ARG480, GLY405-8.2 to -8.5 kcal/mol jocpr.com
2-AminothiazolesAurora Kinase (1MQ4)Not specifiedUp to -9.67 (Docking Score) nih.gov
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)Not specifiedNot specified mdpi.com
N-substituted ThiazolesFabH Inhibitor (3iL9)Not specified-102.6 to -144.2 (MolDock Score) wjarr.com
2-ethylidenehydrazono-5-arylazothiazolesRho6 proteinGln158, Arg108, Ser64, Trp66-8.2 to -9.4 kcal/mol semanticscholar.org
Thiazole-based moleculeshLDHA (1I10)Ala29, Val30, Arg98, Gln99-8.1 to -9.8 kcal/mol acs.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By calculating molecular descriptors that quantify physicochemical properties (e.g., lipophilicity, electronic properties, size), QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

Numerous QSAR studies have been conducted on 2-aminothiazole derivatives for various biological activities. jocpr.comtandfonline.comnih.govresearchgate.netexcli.de For instance, a QSAR study on 2-aminothiazoles as Hec1/Nek2 inhibitors for cancer treatment identified three key descriptors influencing their activity: Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). tandfonline.comnih.gov The resulting model showed strong statistical significance, allowing for the design of new lead molecules with predicted activity. nih.gov Another QSAR study on 2-aminothiazole derivatives as inhibitors of Mycobacterium tuberculosis lipase B also produced a robust and predictive model. jocpr.com

These models are validated internally (e.g., leave-one-out cross-validation, Q²) and externally (using a test set of compounds, R²pred) to ensure their predictive power. researchgate.net A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

The table below presents the statistical parameters of a representative QSAR model developed for 2-aminothiazole derivatives, demonstrating the robustness of this approach.

Model TypeStatistical ParameterValueInterpretation
3-Descriptor QSAR for Hec1/Nek2 Inhibition nih.gov (Coefficient of Determination)0.8436Indicates that ~84% of the variance in biological activity is explained by the model.
Q²LOO (Cross-validation R²)0.7965A high value (>0.5) indicates good internal predictive ability.
R²ext (External Validation R²)0.6308A high value (>0.6) indicates good predictive power for new compounds.
Key Descriptors -ATSC1i (autocorrelation), MATS8c (autocorrelation), RPSA (molecular surface area). nih.gov

Reactivity and Derivatization Chemistry of 1 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Amine

Reactions at the Bromine Atom

The bromine atom at the C5 position of the thiazole (B1198619) ring is a key functional group for introducing molecular complexity. Its reactivity is typical of an aryl bromide, allowing for participation in various palladium-catalyzed cross-coupling reactions and other transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C5-bromo substituent on the thiazole ring serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is well-suited for the arylation or vinylation of the thiazole core. For 5-bromothiazole (B1268178) derivatives, this reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃, K₃PO₄, or Na₂CO₃, and a suitable boronic acid or boronic ester. researchgate.netmdpi.commdpi.com The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, NMP, or dimethoxyethane) and water at elevated temperatures. researchgate.netmdpi.com The amine group on the side chain may require protection, depending on the reaction conditions, although successful couplings on unprotected bromoanilines have been reported. nih.gov

The Heck reaction provides a method for the vinylation of the 5-position of the thiazole ring by coupling it with an alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex, often Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand (like PPh₃) and a base (such as Et₃N or K₂CO₃). nih.govbeilstein-journals.org The choice of solvent, temperature, and additives can be crucial for achieving high yields and selectivity, especially to prevent side reactions like dehalogenation. beilstein-journals.org

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position through the reaction of the 5-bromothiazole with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes, typically Pd(PPh₃)₄ and CuI, in the presence of a base, usually an amine like triethylamine (B128534) or piperidine. researchgate.netnih.gov These reactions are generally carried out under inert conditions in solvents like NMP or THF. researchgate.netnih.gov For some substrates, copper-free conditions have also been developed. nih.gov

A general procedure for these cross-coupling reactions on a 5-bromothiazole core has been developed using tetrakis(triphenylphosphine)palladium(0) as a standard catalyst in N-Methyl-2-pyrrolidone (NMP) as a solvent. researchgate.net The specific conditions, particularly temperature, are adjusted for each reaction type. researchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions on 5-Bromothiazoles
ReactionCatalyst SystemBaseCoupling PartnerSolventTemperature (°C)Reference
SuzukiPd(PPh₃)₄K₂CO₃Arylboronic acidNMP120 researchgate.net
HeckPd(PPh₃)₄K₂CO₃Phenylacrylic acidNMP120 researchgate.net
SonogashiraPd(PPh₃)₄ / CuINEt₃PhenylacetyleneNMP80 researchgate.net

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. youtube.com

The thiazole ring itself is electron-rich, and the bromine atom at C5 is generally considered unreactive towards nucleophilic substitution unless activated by other groups on the ring. jocpr.com Halogen atoms at the C5 position are comparatively inert. jocpr.com However, under certain conditions, particularly with strong nucleophiles, substitution can be achieved. For instance, 2-amino-5-halothiazoles have been shown to undergo nucleophilic substitution where the halide is displaced by nucleophiles like sodium sulfide (B99878) or various amines, although yields can be low. jocpr.com The reaction often requires heating in a polar aprotic solvent like DMF. jocpr.com The success of an SNAr reaction on 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine would likely depend on the nucleophile's strength and the specific reaction conditions employed, as the substrate lacks strong activating groups.

The bromine atom at the C5 position can be selectively removed through reductive debromination, converting the compound to its des-bromo analogue. This transformation is useful for synthesizing related structures or when the bromine is used as a temporary blocking group.

Several methods exist for the reductive dehalogenation of aryl bromides. A common and efficient method is catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. nih.gov This can be hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165). The reaction is typically performed in a solvent such as ethanol (B145695) or methanol (B129727) under neutral conditions. nih.gov Other methods for the debromination of bromothiazoles include treatment with reducing agents like chlorotrimethylsilane (B32843) and sodium iodide. The synthesis of various bromothiazoles often involves sequential bromination and debromination steps, highlighting the feasibility of this transformation. nih.gov

Reactions Involving the Ethan-1-amine Moiety

The primary amine of the ethan-1-amine side chain is a versatile functional group that readily participates in a variety of classical amine reactions, allowing for extensive derivatization.

The primary amine can be easily acylated to form amides or sulfonylated to produce sulfonamides.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov For example, reacting the amine with acetyl chloride in a solvent like dry acetone (B3395972) or dichloromethane, often with a base like triethylamine or pyridine (B92270) to scavenge the HCl byproduct, yields the corresponding N-acetyl derivative. nih.govmdpi.com Carboxylic acids can also be coupled directly with the amine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to form a sulfonamide. These reactions are commonly carried out in the presence of a base, such as sodium acetate (B1210297) in water or pyridine in an aprotic solvent. nih.govexcli.de The reaction of 2-aminothiazole (B372263) with various benzenesulfonyl chlorides in aqueous sodium acetate at elevated temperatures is a well-established procedure. nih.gov

Table 2: Examples of Acylation and Sulfonylation Reagents for Primary Amines
Reaction TypeReagentProductTypical ConditionsReference
AcylationAcetyl ChlorideAmideBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) nih.gov
AcylationAcetic AnhydrideAmidePyridine or DMAP (cat.), Solvent (e.g., CH₂Cl₂)-
SulfonylationBenzenesulfonyl ChlorideSulfonamideBase (e.g., NaOAc), Solvent (e.g., H₂O) nih.gov
Sulfonylationp-Toluenesulfonyl ChlorideSulfonamideBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)-

The nitrogen atom of the ethan-1-amine moiety can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.

N-Alkylation introduces alkyl groups onto the amine nitrogen. This can be accomplished through reaction with alkyl halides (e.g., benzyl (B1604629) chloride or allyl bromide) in the presence of a base such as calcium hydride or potassium carbonate in a polar aprotic solvent like DMF. nih.gov Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can occur. Another powerful method is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) to form a secondary or tertiary amine.

N-Arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, can be used to form a bond between the amine nitrogen and an aryl group. organic-chemistry.org Copper-catalyzed N-arylation (Ullmann-type reaction) of N-H containing heterocycles with aryl halides is a common method. beilstein-journals.orgresearchgate.net These reactions typically employ a copper salt (e.g., CuI or Cu₂O), often with a ligand like 1,10-phenanthroline, and a base such as K₂CO₃ or KOH in a solvent like DMF at high temperatures. beilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination offers an alternative, often milder, route using a palladium catalyst, a phosphine ligand, and a base.

Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazothiazoles, Thiadiazoles, Triazoles)

The 2-aminothiazole core of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct bicyclic systems of significant interest.

Imidazothiazoles: The synthesis of imidazo[2,1-b]thiazoles is a common transformation for 2-aminothiazole derivatives. This is typically achieved through the Hantzsch thiazole synthesis principle, where the 2-aminothiazole acts as a dinucleophile. Reaction with α-halocarbonyl compounds, such as α-bromo aralkyl ketones (phenacyl bromides), leads to the formation of the fused imidazothiazole ring system. researchgate.net The initial step involves the nucleophilic attack of the thiazole ring nitrogen onto the carbonyl-adjacent carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration. The reaction can be facilitated using various conditions, including thermal heating or microwave assistance, sometimes in the presence of green reaction media like polyethylene (B3416737) glycol (PEG-400). researchgate.net For instance, reacting 2-aminothiazole derivatives with phenacyl bromide is a known route to produce imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.netresearchgate.net

Thiadiazoles and Triazoles: The primary amine and the thiazole moiety can also be utilized to construct fused thiadiazole and triazole rings. For example, derivatives of 2-aminothiazole can be converted into thiourea (B124793) analogs, which are key intermediates for further cyclization. nih.gov Reaction of thiosemicarbazide (B42300) derivatives with appropriate reagents can lead to the formation of 1,3,4-thiadiazoles. nih.govresearchgate.net Specifically, the reaction of thiosemicarbazones with hydrazonoyl halides is a documented method for synthesizing 1,3-thiazole and 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Similarly, 1,2,4-triazole (B32235) rings can be fused to the thiazole core. The synthesis of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) derivatives from dicarboxylic acids and thiocarbohydrazide (B147625) provides a pathway to complex triazole-containing structures, which can then be further cyclized to form triazolothiadiazines. researchgate.net

The following table summarizes representative cyclization reactions starting from 2-aminothiazole precursors, which are analogous to the potential reactivity of this compound.

Fused HeterocycleReagent(s)Reaction TypeReference(s)
Imidazo[2,1-b]thiazoleα-Bromo aralkyl ketones (e.g., phenacyl bromide)Condensation/Cyclization researchgate.netresearchgate.net
1,3,4-ThiadiazoleHydrazonoyl halides, Thiosemicarbazide derivativesCyclocondensation nih.govcu.edu.eg
Thiazolo[4,5-d]pyridazinePhenyl isothiocyanate, HydrazineMulti-step condensation/cyclization nih.gov
1,2,4-Triazole derivativesThiocarbohydrazide, Dicarboxylic acidsCondensation/Cyclization researchgate.net

Transformations of the Thiazole Ring System

Beyond reactions involving the amino group, the thiazole ring itself can undergo significant transformations, including ring-opening and modifications at the heteroatoms.

The thiazole ring, despite its aromatic character, can be induced to open under specific conditions. wikipedia.orgnih.gov Reductive cleavage using strong reducing agents like sodium in liquid ammonia (B1221849) is a known method for opening the thiazole ring. researchgate.net This reaction typically involves the cleavage of the sulfur-carbon bonds. The resulting intermediates can then be used in subsequent reactions. For example, a general method for the structural study of thiazoles involves preliminary reduction with sodium in liquid ammonia, followed by acid hydrolysis of the intermediates to yield products indicative of the parent thiazole's structure. researchgate.net

More sophisticated methods involve transition metal catalysis. A palladium-catalyzed process has been described for the ring-opening, arylation, and subsequent cyclization of 2-aminothiazole derivatives, providing access to isocytosine (B10225) analogues. researchgate.net Such transformations highlight the potential to completely restructure the heterocyclic core, starting from a pre-formed thiazole.

The heteroatoms of the thiazole ring are also sites for chemical modification.

Nitrogen Atom: The nitrogen atom at position 3 is basic and can be readily protonated or alkylated. pharmaguideline.com Reaction with alkyl halides leads to the formation of N-alkyl thiazolium salts. wikipedia.org These salts are important as catalysts in reactions like the Stetter and Benzoin condensations and as precursors to N-heterocyclic carbenes. wikipedia.org Oxidation of the ring nitrogen is also possible using oxidizing agents like mCPBA or hypofluorous acid, which yields the aromatic thiazole N-oxide. wikipedia.org These N-oxides can direct further functionalization of the ring, for instance, in palladium-catalyzed C-H arylations at the C2 position under mild conditions. wikipedia.org

Sulfur Atom: The sulfur atom in the thiazole ring is generally less reactive towards electrophiles than the nitrogen. However, oxidation can occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones, though this is often a competing reaction during N-oxidation. wikipedia.org The thiazole ring is generally stable to catalytic hydrogenation with platinum but can be desulfurized and degraded by Raney nickel. pharmaguideline.com

Stereochemical Control in Derivatization of Chiral Centers

The this compound molecule possesses a chiral center at the carbon atom bearing the amino group. The derivatization of this primary amine while controlling the stereochemistry is crucial for applications where specific enantiomers are required, such as in pharmaceutical development.

Control of stereochemistry can be achieved by several means. If starting from a racemic mixture of the amine, diastereomeric derivatives can be formed by reaction with a chiral derivatizing agent (CDA). These diastereomers possess different physical properties and can often be separated using standard techniques like chromatography. For example, chiral isocyanates or chiral carboxylic acid chlorides can be used to form diastereomeric ureas or amides, respectively. researchgate.net

For the analytical determination of enantiomeric excess, chiral derivatizing agents are widely used in conjunction with techniques like NMR spectroscopy. Chiral phosphorous derivatizing agents, for instance, react with chiral amines to form diastereomeric phosphonamides that can be distinguished by ³¹P NMR, allowing for accurate quantification of the enantiomeric ratio. researchgate.net When developing synthetic routes to enantiomerically pure derivatives, asymmetric synthesis methods are employed, or a racemic mixture is resolved, often through the crystallization of diastereomeric salts formed with a chiral acid.

Mechanistic Investigations of Molecular Interactions and Biological Relevance Excluding Clinical Trials, Dosage, Safety

Exploration of Molecular Target Binding Mechanisms (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The biological activity of thiazole (B1198619) derivatives is rooted in their ability to bind with high affinity to the active or allosteric sites of various protein targets, particularly enzymes and receptors. The 2-aminothiazole (B372263) moiety is a key pharmacophore that frequently participates in crucial binding interactions. For instance, in protein kinases, the aminothiazole group is known to form hydrogen bonds with hinge residues in the ATP-binding pocket, a common mechanism for kinase inhibition. nih.gov

Enzymes are primary targets for this class of compounds. Research on related molecules has identified several enzyme families that are potently inhibited by thiazole-containing structures:

Protein Kinases: Many thiazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling. Targets include Pim-1 kinase, the PI3K/AKT/mTOR pathway, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), all of which are implicated in cancer progression. nih.govnih.govmdpi.com

Cholinesterases: Certain 2-aminothiazoles show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes vital for neurotransmission. nih.govacademie-sciences.fr

Carbonic Anhydrases (CAs): Human carbonic anhydrase isoenzymes, particularly hCA I and hCA II, are also targets for this scaffold. nih.gov

Other Enzymes: Thiazole-based compounds have also been developed as inhibitors for enzymes like urease and soluble epoxide hydrolase (sEH). nih.govnih.gov

The binding within these enzyme active sites is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated compounds, potential halogen bonding. The specific substitutions on the thiazole ring dictate the target selectivity and binding affinity.

Inhibition Kinetics and Binding Affinity Determination (in vitro)

In vitro enzymatic assays are crucial for quantifying the potency of inhibitors. For thiazole derivatives, these studies have revealed inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) often in the nanomolar to low micromolar range, underscoring their potential as effective modulators of biological targets. While kinetic data for 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is not specifically reported, data from closely related analogs highlight the scaffold's inhibitory power.

A notable example is 2-amino-4-(4-bromophenyl)thiazole (B182969), which demonstrated potent inhibition against multiple enzymes, with Kᵢ values of 0.124 µM for hCA II, 0.129 µM for AChE, and 0.083 µM for BChE. nih.gov Other studies on more complex molecules incorporating a 5-bromothiazole (B1268178) or a related thiazole scaffold have shown similarly high potency against various targets.

Table 1: In Vitro Inhibitory Activities of Representative Thiazole Derivatives
Compound ClassTargetActivity MetricValue (µM)Reference
2-Amino-4-(4-bromophenyl)thiazolehCA IIKᵢ0.124 nih.gov
2-Amino-4-(4-bromophenyl)thiazoleAChEKᵢ0.129 nih.gov
2-Amino-4-(4-bromophenyl)thiazoleBChEKᵢ0.083 nih.gov
1-Benzyl-5-bromoindolin-2-one-thiazole derivative (7d)VEGFR-2IC₅₀0.503 mdpi.com
Phthalimide-thiazole derivative (5b)MCF-7 cancer cellsIC₅₀0.2 nih.gov
5-Bromo-2-aryl benzimidazole (B57391) derivative (22)UreaseIC₅₀8.15 nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein target is a dynamic process that can induce conformational changes in both the ligand and the protein. These changes are critical for achieving a stable, low-energy complex and are fundamental to the mechanism of action. nih.gov Ligand binding can alter the conformation of amino acid side chains within the binding pocket or even cause larger-scale movements of loops or entire domains. nih.gov

For thiazole derivatives, factors such as the dihedral angle between the thiazole ring and adjacent aromatic substituents can significantly influence binding and biological activity. mdpi.com Some complex thiazole-containing molecules can exist as E/Z isomers, and the specific geometry is crucial for their interaction with the target. mdpi.com However, specific structural studies, such as X-ray crystallography or NMR spectroscopy, of a protein-ligand complex involving this compound have not been reported. Therefore, the precise conformational adjustments it induces upon binding to a molecular target remain to be elucidated.

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction Mechanisms, Cell Cycle Effects)

Many thiazole-based compounds exert their cytotoxic effects against cancer cells by modulating fundamental cellular pathways, primarily those controlling cell death (apoptosis) and proliferation (cell cycle). nih.gov

The induction of apoptosis is a hallmark of many anticancer agents. Thiazole derivatives have been shown to trigger programmed cell death, often through the intrinsic, or mitochondrial-dependent, pathway. nih.govresearchgate.net This process typically involves a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov Subsequently, a cascade of effector enzymes known as caspases (e.g., caspase-3 and caspase-9) is activated, which execute the final stages of cell death. nih.govfrontiersin.org

In addition to inducing apoptosis, some 2-aminothiazole derivatives can halt cell proliferation by arresting the cell cycle at specific checkpoints. nih.gov For example, studies have shown that certain compounds in this class can cause an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase and thus inhibiting their division. nih.gov

Analysis of Downstream Signaling Pathways

The interaction of a thiazole derivative with its primary molecular target (e.g., a protein kinase) initiates a cascade of events that alters downstream signaling pathways. The inhibition of aberrantly active kinases is a common mechanism for anticancer drugs. Thiazole-based inhibitors have been shown to effectively suppress key oncogenic signaling pathways.

A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth, survival, and proliferation. nih.gov Thiazole compounds have been specifically designed to inhibit kinases within this pathway, thereby blocking these pro-tumorigenic signals. nih.gov The modulation of these pathways can be observed by monitoring the phosphorylation status of downstream effector proteins. For instance, inhibition of the Pim-1 kinase by a bis-thiazole derivative led to a decrease in the phosphorylation of its downstream target, c-myc. nih.gov Other major signaling networks that can be modulated by bioactive small molecules include the NF-κB and MAPK pathways, which are central to inflammatory and stress responses. nih.gov

Molecular Mechanisms of Cellular Uptake and Distribution

For a compound to exert its biological effect on intracellular targets, it must first cross the plasma membrane. The molecular mechanisms governing the cellular uptake and subsequent distribution of this compound have not been specifically investigated. For small molecules in this class, uptake is generally presumed to occur via passive diffusion, influenced by physicochemical properties such as lipophilicity, molecular size, and charge. The bromine atom and the basic amine in the structure of the title compound would significantly affect these properties.

More complex cellular uptake mechanisms, such as various forms of endocytosis (e.g., clathrin-mediated, caveolin-mediated), are also possible. researchgate.net Studies on other molecular systems have shown that specific chemical modifications can enhance cellular penetration, but dedicated research is needed to determine the precise mode of entry for this specific thiazole derivative. researchgate.net

Structure-Mechanism Relationships for Thiazole-Based Scaffolds

The biological mechanism of a thiazole derivative is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which correlate chemical modifications with changes in biological activity, provide valuable insights into how these molecules function. researchgate.netresearchgate.net

For the this compound scaffold, several structural features are mechanistically significant:

The 2-Amino Group Core: The amine attached to the C2 position of the thiazole ring (in this case, as part of an aminoethyl side chain) is a critical feature. It often acts as a hydrogen bond donor, anchoring the molecule into the active site of target enzymes like protein kinases. nih.govnih.gov

The 5-Bromo Substituent: The presence of a bromine atom at the C5 position can have multiple effects. It increases the molecule's lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets. Furthermore, halogens can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity. The potent inhibitory activity of compounds like 2-amino-4-(4-bromophenyl)thiazole underscores the favorable contribution of a bromo substituent. nih.gov

The Ethan-1-amine Side Chain: The flexible ethylamine (B1201723) side chain provides a basic nitrogen atom that can be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a target's binding site, which is a common recognition motif in many enzyme-inhibitor complexes.

Applications in Chemical Biology Probe Development

The interrogation of complex biological systems often relies on the use of specialized molecular tools known as chemical probes. These probes are small molecules designed to selectively interact with a specific biological target, such as a protein, and report on its presence, activity, or interactions. The unique structural features of "this compound," namely its thiazole core, which is a known pharmacophore, and its reactive primary amine handle, make it an attractive scaffold for the development of chemical biology probes. These probes can be instrumental in elucidating the molecular targets of bioactive compounds and mapping their interaction networks within the proteome.

Design and Synthesis of Labeled Probes for Target Identification

A key application of chemical biology is the identification of the cellular targets of small molecules. This is often achieved through the design and synthesis of labeled probes that incorporate a recognition element, a reactive group, and a reporter tag. In this context, "this compound" can serve as the recognition element, providing the specific binding interaction with its putative protein target(s).

The primary amine group of the parent compound is a versatile functional group for the covalent attachment of a linker that contains both a photoreactive moiety and a reporter tag. Photoreactive groups, such as diazirines or benzophenones, are chemically inert until activated by UV light, at which point they form highly reactive species that can covalently crosslink the probe to its binding partner. The reporter tag, such as biotin (B1667282) or a fluorophore, enables the subsequent detection and isolation of the crosslinked protein-probe complex.

A hypothetical design of a photoaffinity probe derived from "this compound" is presented below. The synthesis would involve the acylation of the primary amine with a linker containing a diazirine for photo-crosslinking and a biotin tag for enrichment.

Table 1: Components of a Hypothetical Photoaffinity Probe

ComponentExampleFunction
Recognition Element This compoundBinds to the target protein(s)
Photoreactive Group DiazirineForms a covalent bond with the target upon UV irradiation
Reporter Tag BiotinEnables affinity purification of the probe-target complex
Linker Polyethylene (B3416737) glycol (PEG)Provides spacing and improves solubility

The general workflow for target identification using such a probe would involve:

Incubation of the photoaffinity probe with a complex biological sample, such as a cell lysate or intact cells.

Activation of the photoreactive group with UV light to induce covalent crosslinking to the target protein(s).

Lysis of the cells (if applicable) and enrichment of the biotinylated protein complexes using streptavidin-coated beads.

Elution of the captured proteins and identification using mass spectrometry-based proteomics.

This approach allows for the unbiased identification of the molecular targets of the parent compound, providing crucial insights into its mechanism of action.

Utilization in Affinity Chromatography and Proteomics Studies

Affinity chromatography is a powerful technique for isolating and purifying proteins from a complex mixture based on their specific binding to an immobilized ligand. By immobilizing "this compound" onto a solid support, an affinity matrix can be created to capture its interacting proteins from a cell lysate.

The primary amine of the compound provides a convenient handle for covalent attachment to a pre-activated chromatography resin, such as NHS-activated agarose (B213101) or epoxy-activated sepharose. This process results in a stationary phase where the thiazole derivative acts as the affinity ligand.

Table 2: Components of a Hypothetical Affinity Chromatography Matrix

ComponentMaterialFunction
Ligand This compoundSpecifically binds to target proteins
Solid Support Agarose beadsProvides the insoluble matrix for the column
Linker/Spacer Arm N-hydroxysuccinimide (NHS) esterCovalently attaches the ligand to the support

The application of this affinity matrix in proteomics studies would follow these general steps:

A column is packed with the affinity resin.

A total cell lysate is passed through the column, allowing proteins that bind to the immobilized ligand to be retained.

The column is washed with a series of buffers to remove non-specifically bound proteins.

The specifically bound proteins are then eluted from the column, often by changing the pH, ionic strength, or by adding a competing soluble ligand.

The eluted proteins are identified and quantified using mass spectrometry.

This affinity-based proteomics approach, often referred to as "chemical proteomics," can reveal the protein interaction network of "this compound." The identified interacting proteins can provide valuable information about the biological pathways and cellular processes modulated by this compound. By comparing the proteins captured from different cellular states (e.g., treated vs. untreated cells), it is possible to gain a deeper understanding of the compound's functional effects.

Future Directions and Emerging Research Avenues for 1 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Amine

Integration with Advanced Material Science Applications

The thiazole (B1198619) core is an appealing structural motif for the development of advanced organic materials due to its aromaticity, electron-accepting nature, and thermal stability. The title compound serves as a valuable precursor for novel materials with tailored optoelectronic and physicochemical properties.

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are utilized in the construction of emitters for OLEDs. acs.orgresearchgate.net The thiazole ring often functions as an electron-accepting unit in donor-π-acceptor (D-π-A) architectures. acs.org By functionalizing the amino group of 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine with various donor moieties and utilizing the bromo position for further π-system extension, novel blue or sky-blue emitters could be developed. acs.org The inherent properties of the thiazole core contribute to the desirable photophysical and electrochemical characteristics of these materials, making them suitable for applications in high-efficiency lighting and displays. researchgate.net

Polymer-Based Materials: Thiazole and its fused derivatives, like thiazolothiazole, are being incorporated into the backbones of semiconducting polymers for applications in organic solar cells and thermoelectrics. rsc.orgresearchgate.netmdpi.com These polymers often exhibit good processability, high charge carrier mobility, and oxidative stability. rsc.orgresearchgate.net The title compound can be envisioned as a monomer precursor. For instance, after suitable modification, it could be polymerized through cross-coupling reactions at the bromine site to create novel conjugated polymers with potential applications in flexible electronics.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiazole ring provide excellent coordination sites for metal ions, making thiazole-based ligands ideal for the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org These materials are known for their high porosity, structural tunability, and diverse functionalities. rsc.orgmdpi.com Thiazolothiazole-based MOFs, for example, have demonstrated remarkable properties in fluorescence sensing, catalysis, and bioimaging. rsc.orgrsc.org this compound could be elaborated into multitopic ligands for the synthesis of novel MOFs with potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.comacs.org

Material ClassRelevant Thiazole MoietyPotential ApplicationKey Properties
Organic Light-Emitting Diodes (OLEDs)Thiazolo[5,4-d]thiazoleBlue EmittersHigh External Quantum Efficiency, Electroluminescence acs.org
Polymer Solar CellsThiazolothiazole-Carbazole CopolymersDonor MaterialsHigh Power Conversion Efficiency, Good Carrier Mobility rsc.org
Metal-Organic Frameworks (MOFs)Thiazolothiazole DerivativesFluorescence Sensing, CatalysisStructural Tunability, Porosity, Photoelectrochemical Properties rsc.org
Thermoelectric PolymersAlkylthiazole-Dithienopyrrole CopolymersOrganic DopingImproved Backbone Planarity, Strong Molecular Ordering mdpi.com

Development of Novel Catalytic Systems Utilizing Thiazole Ligands

The thiazole ring is a privileged structure in coordination chemistry, capable of acting as a ligand for a wide range of transition metals. The presence of both a nitrogen atom and a chiral center in this compound makes it an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis.

The development of such ligands is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov The amino group can be readily functionalized to create bidentate or polydentate ligands. For example, reaction with phosphine-containing reagents could yield P,N-ligands, which have shown great success in various metal-catalyzed reactions. nih.gov

These newly synthesized chiral thiazole-based ligands could be applied in a variety of asymmetric transformations, including:

Palladium-catalyzed reactions: Such as asymmetric allylic alkylation and acetoxylative cyclization. dicp.ac.cn

Rhodium-catalyzed reactions: Including asymmetric 1,4-addition. rsc.org

Iridium-catalyzed reactions: For asymmetric hydrogenation of challenging substrates.

Copper-catalyzed reactions: Enabling enantioselective azide-alkyne cycloadditions (E-CuAAC) for the synthesis of chiral triazoles. rsc.orgnih.gov

The modular nature of this compound would allow for the systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity for specific reactions. The bromine atom provides a handle for further modification, potentially anchoring the catalytic complex to a solid support for heterogeneous catalysis applications.

Catalytic ApplicationMetal CenterPotential Ligand Type from PrecursorSignificance
Asymmetric Allylic Alkylation/AminationPalladium (Pd)Chiral Thiazole-PhosphineFormation of enantiopure C-C and C-N bonds rsc.org
Asymmetric 1,4-AdditionRhodium (Rh)Chiral Thiazole-OxazolineEnantioselective conjugate additions rsc.org
Asymmetric HydrogenationIridium (Ir)Chiral Thiazole-based P,N-LigandsReduction of prochiral olefins and ketones
Asymmetric CycloadditionsCopper (Cu)Chiral Thiazole-TriazoleSynthesis of chiral heterocyclic compounds nih.govresearchgate.net

Chemoinformatic and Data Mining Approaches for Thiazole-Based Drug Discovery

The thiazole scaffold is prevalent in numerous FDA-approved drugs and biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. Chemoinformatic and data mining techniques are increasingly vital for navigating the vast chemical space of thiazole derivatives to identify novel therapeutic agents.

Machine Learning Models: Researchers are developing machine learning models to predict the biological activity of novel thiazole derivatives. researchgate.netelifesciences.org By training algorithms on large datasets of known thiazole-containing compounds and their activities, these models can predict properties such as target inhibition, cytotoxicity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for new, virtual compounds. researchgate.netelifesciences.orgnih.gov For instance, models have been built to predict the antiurease or anticancer activity of thiazole derivatives with reasonable accuracy. researchgate.netnih.gov This approach can prioritize the synthesis of compounds like derivatives of this compound that have the highest probability of success.

In Silico Screening: Virtual screening of large compound libraries against specific biological targets is a cornerstone of modern drug discovery. mdpi.comwjarr.com Thiazole-based libraries can be screened against targets like protein kinases or bacterial enzymes. ijaresm.com For example, in silico screening has been used to identify thiazole and thiadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com The structure of this compound can serve as a starting point for creating a focused virtual library for such screening campaigns.

Pharmacophore Modeling and Molecular Docking: These computational tools help to understand the key interactions between a ligand and its target protein at the molecular level. ijaresm.comnih.govmdpi.com By analyzing the binding mode of known thiazole-based inhibitors, a pharmacophore model can be generated to guide the design of new, more potent derivatives. Molecular docking can then be used to predict the binding affinity and orientation of these new designs, such as those derived from the title compound, within the target's active site. nih.govmdpi.com

Chemoinformatic ApproachApplication to Thiazole DerivativesPotential Outcome
Machine Learning (e.g., Random Forest, SVM)Predicting anticancer or antimicrobial activity based on molecular descriptors elifesciences.orgnih.govPrioritization of synthetic targets; design of compounds with improved activity profiles
Virtual High-Throughput ScreeningScreening thiazole libraries against specific protein targets (e.g., VEGFR-2, FabH) mdpi.comwjarr.comIdentification of novel hit compounds for further development
Pharmacophore ModelingDefining essential structural features for binding to a target mdpi.comijaresm.comGuiding the rational design of new, more potent inhibitors
Molecular DockingPredicting binding modes and affinities of thiazole ligands in protein active sites nih.govmdpi.comUnderstanding structure-activity relationships; optimizing ligand-target interactions

Bioorthogonal Chemistry Applications of the Thiazole Moiety

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org This field provides powerful tools for labeling and manipulating biomolecules in their natural environment. While the thiazole ring itself is not a classical bioorthogonal group, its chemical versatility allows for its potential incorporation into bioorthogonal strategies.

Functionalization with Bioorthogonal Handles: The most direct approach involves modifying this compound with established bioorthogonal functional groups. The primary amine is an ideal site for attaching reporters like azides or alkynes for use in click chemistry, or strained alkenes/alkynes for strain-promoted cycloadditions. acs.org The resulting tagged thiazole derivative could then be used as a probe in cellular systems.

Development of Novel Bioorthogonal Reactions: The unique electronic properties of the thiazole ring could be exploited in the development of new bioorthogonal reactions. For example, cycloaddition reactions involving heterocyclic compounds are an active area of research. nih.gov It is conceivable that the thiazole ring could be engineered to participate in specific inverse-electron-demand Diels-Alder (IEDDA) reactions with dienophiles like tetrazines, especially if its electronic properties are appropriately tuned. nih.gov

Bioorthogonal Cleavage Reactions: A growing area within bioorthogonal chemistry is the development of reactions that cleave specific bonds in a controlled manner within a biological setting. acs.orgcolab.ws These reactions are useful for activating prodrugs or releasing caged signaling molecules. The thiazole moiety could be incorporated into a linker that is susceptible to cleavage by a specific, non-native chemical trigger. For instance, a system could be designed where a bioorthogonal reaction, such as a tetrazine ligation, triggers a subsequent intramolecular reaction that leads to the cleavage of a bond connected to the thiazole ring, releasing an active molecule. nih.gov

Future research in this area would focus on synthesizing derivatives of this compound that incorporate functionalities amenable to bioorthogonal ligation or cleavage, and then testing their reactivity and biocompatibility in cellular environments.

Q & A

What are the recommended synthetic routes for 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common synthetic approach involves the condensation of 5-bromothiazole derivatives with ethylamine precursors. For example, bromination of 2-aminothiazole intermediates using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) can introduce the bromine substituent. Subsequent reaction with ethylamine or its protected derivatives (e.g., via reductive amination) yields the target compound. Optimization strategies include:

  • Catalyst selection: Use of Lewis acids like ZnCl₂ to enhance electrophilic substitution efficiency.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Temperature control: Maintaining low temperatures (~0°C) during bromination minimizes side reactions.
    Yields can exceed 70% with rigorous purification via column chromatography or recrystallization .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do researchers resolve ambiguities in structural assignments?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., thiazole ring protons at δ 7.2–8.5 ppm) and DEPT/HSQC for carbon assignments.
    • 2D NMR (COSY, NOESY): Resolves spatial proximity of protons, critical for confirming amine positioning.
  • X-ray Crystallography:
    • Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. The thiazole ring typically exhibits planarity with deviations <0.02 Å .
  • Ambiguity Resolution:
    • Compare experimental data with density functional theory (DFT)-calculated spectra.
    • Use mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .

How can researchers design in vitro assays to evaluate the inhibitory activity of this compound against enzymes like cholinesterases or monoamine oxidases?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Cholinesterase Inhibition:

Prepare a reaction mixture containing acetylthiocholine, DTNB (Ellman’s reagent), and enzyme (e.g., acetylcholinesterase from electric eel).

Measure absorbance at 412 nm to track thiocholine production. IC₅₀ values are calculated using dose-response curves (5–100 µM test concentrations) .

  • Monoamine Oxidase (MAO) Inhibition:
    Use kynuramine as a substrate and monitor fluorescence (λex = 315 nm, λem = 380 nm) to quantify MAO-B activity. Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as controls .
  • Data Interpretation:
    • Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.

What strategies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives like this compound?

Methodological Answer:

  • Structural Modifications:
    • Vary substituents on the thiazole ring (e.g., replace bromine with chlorine or methyl groups) to assess electronic effects.
    • Modify the ethylamine side chain (e.g., introduce methyl or phenyl groups) to study steric influences.
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes.
    • Use QSAR models to correlate logP, polar surface area, and Hammett constants with bioactivity .
  • Experimental Validation:
    • Test synthesized analogs in enzymatic or cellular assays to validate computational predictions .

How do researchers address challenges in crystallizing this compound, and what packing interactions stabilize its crystal lattice?

Methodological Answer:

  • Crystallization Challenges:
    • Low solubility in common solvents (e.g., water, ethanol) necessitates mixed-solvent systems (e.g., DCM/hexane).
    • Slow evaporation at 4°C promotes single-crystal growth.
  • Crystal Packing Interactions:
    • π-π Stacking: Thiazole and aromatic rings align with centroid distances of 3.7–3.9 Å.
    • C-H···π Interactions: Methyl/amine groups form weak hydrogen bonds (2.8–3.2 Å) with adjacent rings.
    • Halogen Bonding: Bromine acts as a σ-hole donor to electronegative atoms (e.g., N or O) in neighboring molecules .

How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be critically analyzed for this compound?

Methodological Answer:

  • Source Identification:
    • Compare assay conditions (e.g., enzyme source, substrate concentration, pH). For instance, human vs. bovine acetylcholinesterase may yield divergent IC₅₀ values.
  • Statistical Validation:
    • Perform triplicate experiments with error bars to assess reproducibility.
    • Use ANOVA to determine significance of differences between datasets.
  • Mechanistic Insights:
    • Investigate off-target effects (e.g., redox activity in DPPH assays) that may confound results.
    • Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .

What computational tools are recommended for predicting the physicochemical and ADMET properties of this compound?

Methodological Answer:

  • Physicochemical Properties:
    • logP and pKa: Use MarvinSketch or ACD/Labs to predict lipophilicity and ionization states.
  • ADMET Prediction:
    • SwissADME: Assess bioavailability, blood-brain barrier permeability, and CYP450 interactions.
    • ProTox-II: Predict toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
  • Docking Studies:
    • AutoDock/Vina: Simulate binding to targets like cholinesterases or MAO-B.
    • Molecular Dynamics (GROMACS): Analyze stability of ligand-receptor complexes over 100-ns simulations .

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation:
    • Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
  • Waste Disposal:
    • Collect halogenated waste in sealed containers for incineration.
    • Neutralize acidic/basic residues before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.